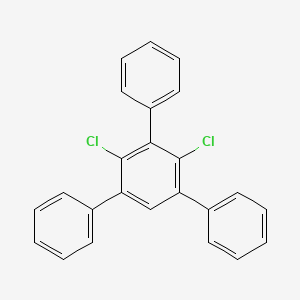
2,4-Dichloro-1,3,5-triphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1,3,5-triphenylbenzene is an organic compound with the molecular formula C24H16Cl2 It is a derivative of benzene, where two chlorine atoms and three phenyl groups are substituted at the 2, 4, and 1, 3, 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,3,5-triphenylbenzene typically involves the electrophilic aromatic substitution reaction. One common method is the chlorination of 1,3,5-triphenylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-1,3,5-triphenylbenzene or 2,4-dialkoxy-1,3,5-triphenylbenzene can be formed.
Oxidation Products: Quinone derivatives of 1,3,5-triphenylbenzene.
Reduction Products: Cyclohexyl derivatives of 1,3,5-triphenylbenzene.
Scientific Research Applications
2,4-Dichloro-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,3,5-triphenylbenzene involves its interaction with various molecular targets. The compound’s chlorine atoms and phenyl groups allow it to participate in multiple pathways, including:
Electrophilic Aromatic Substitution: The chlorine atoms can be replaced by other electrophiles, leading to the formation of new compounds.
π-π Interactions: The phenyl groups can engage in π-π stacking interactions with other aromatic systems, influencing the compound’s behavior in biological and chemical systems.
Comparison with Similar Compounds
2,4-Dichloro-1,3,5-triazine: Another chlorinated aromatic compound with different reactivity and applications.
1,3,5-Triphenylbenzene: The parent compound without chlorine substitution, used as a photoluminescent chemo-sensor platform.
2,4-Dichloro-1,3,5-tribromobenzene: A similar compound with bromine atoms instead of phenyl groups, exhibiting different chemical properties.
Uniqueness: 2,4-Dichloro-1,3,5-triphenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and phenyl groups makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
112322-80-2 |
|---|---|
Molecular Formula |
C24H16Cl2 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2,4-dichloro-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C24H16Cl2/c25-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(26)22(23)19-14-8-3-9-15-19/h1-16H |
InChI Key |
ZQBDQCKMIHCHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















